Flavan

Descripción

Propiedades

IUPAC Name |

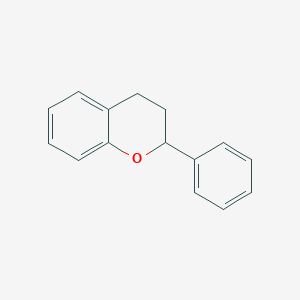

2-phenyl-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLIPNRNLBQTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870558 | |

| Record name | 2-Phenyl-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494-12-2 | |

| Record name | Flavan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-2-phenyl-2H-1-benzopyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2-phenyl-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Chemical Structure of the Flavan Backbone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical structure of the flavan backbone, the core scaffold of the vast and biologically significant class of compounds known as flavonoids. This document delves into the precise geometry of the this compound backbone, outlines detailed experimental protocols for its structural determination, and provides context for its relevance in broader biological systems.

The Fundamental Structure of the this compound Backbone

The this compound backbone is a heterocyclic organic compound with the systematic IUPAC name 2-phenyl-3,4-dihydro-2H-1-benzopyran. Its structure consists of a C6-C3-C6 skeleton, comprising two benzene rings (labeled A and B) and a dihydropyran heterocyclic ring (labeled C).[1][2] The numbering of the atoms in the this compound backbone is standardized as depicted in the diagram below. This foundational structure is the parent hydride for all flavonoids, which are differentiated by the degree of oxidation and the pattern of substitution on this core framework.

References

Natural sources and methods for isolation of flavan compounds

An In-depth Technical Guide to the Natural Sources and Isolation of Flavan Compounds

Introduction

This compound compounds, a significant subgroup of the flavonoid family, are polyphenolic secondary metabolites ubiquitously found in the plant kingdom.[1][2][3] Characterized by a C6-C3-C6 skeleton, they are distinguished from other flavonoids by the absence of a double bond between positions 2 and 3 of the C-ring.[1][4] The most prevalent members of this class are the this compound-3-ols, which include monomers like (+)-catechin and (-)-epicatechin, and their polymeric forms, the proanthocyanidins.[5][6][7] These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potent biological activities, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects.[4][5][8]

This technical guide provides a comprehensive overview of the principal natural sources of this compound compounds and details the modern and classical methodologies for their extraction, isolation, and purification. It is intended for researchers, scientists, and drug development professionals engaged in the study and application of these bioactive molecules.

Natural Sources of this compound Compounds

This compound-3-ols are widely distributed in the plant kingdom and are particularly abundant in various fruits, vegetables, and beverages.[7][9] Their concentration can be influenced by factors such as cultivar, growing conditions, and processing methods.[7] Key dietary sources include:

-

Teas: Green, black, and oolong teas, derived from the plant Camellia sinensis, are exceptionally rich sources of this compound-3-ols, particularly epigallocatechin gallate (EGCG), epicatechin gallate (ECG), epigallocatechin, and epicatechin.[6][10][11] Black tea is a primary contributor of this compound-3-ols to the diet.[11]

-

Fruits: A wide variety of fruits contain significant levels of this compound-3-ols. These include apples, grapes (red and black), berries (blueberries, strawberries, blackberries, raspberries), cherries, peaches, pears, and bananas.[5][9][10][12][13]

-

Cocoa and Chocolate: Cocoa, derived from the seeds of Theobroma cacao, and dark chocolate are potent sources of (-)-epicatechin and procyanidins.[5][6][14]

-

Legumes and Cereals: Soybeans and other leguminous plants are primary sources of isoflavones, a related class, while various cereals also contribute to this compound-3-ol intake.[1][5]

-

Wine: Red wine, due to the fermentation process involving grape skins and seeds, contains a notable concentration of this compound-3-ols.[5][13][15]

Isolation and Purification Methods

The isolation of this compound compounds from plant matrices is a multi-step process involving extraction, followed by purification to separate the target compounds from a complex mixture of metabolites.

Extraction Techniques

The initial step involves liberating the this compound compounds from the plant material. The choice of solvent and method is critical and depends on the polarity of the target compounds and the nature of the plant matrix.[16]

Traditional Extraction Methods:

-

Maceration: This simple technique involves soaking the plant material in a solvent for an extended period at room temperature.[17][18] While cost-effective, it can be time-consuming and may have lower extraction efficiency.[17]

-

Soxhlet Extraction: This method uses a continuous reflux of a solvent to extract compounds from a solid matrix. It is more efficient than maceration but the prolonged exposure to heat can degrade thermolabile compounds.[16]

-

Decoction: This involves boiling the plant material, typically in water. It is effective for tough materials like bark and roots but is unsuitable for heat-sensitive flavanoids.[17]

Modern Extraction Methods:

-

Ultrasound-Assisted Extraction (UAE): This technique employs acoustic cavitation to disrupt plant cell walls, which enhances solvent penetration and mass transfer.[19][20] UAE significantly reduces extraction time and solvent consumption, leading to higher yields.[20][21]

-

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and plant material, causing cell rupture and the release of target compounds.[19][21] This method is known for its high speed and efficiency.[18][20]

-

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is highly selective and provides pure extracts, but requires specialized equipment.[16][21]

-

Accelerated Solvent Extraction (ASE): Also known as Pressurized Liquid Extraction (PLE), this method uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency and speed.[21]

A general workflow for the extraction and isolation process is depicted below.

Purification by Chromatography

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for isolating and purifying individual this compound compounds.[20][22]

-

Column Chromatography (CC): This is a fundamental preparative technique.[22]

-

Silica Gel: Commonly used as the stationary phase for separating compounds based on polarity. A non-polar solvent (e.g., n-hexane) is used initially, and the polarity is gradually increased with solvents like ethyl acetate and methanol to elute compounds of increasing polarity.[20][23]

-

Sephadex LH-20: A size-exclusion chromatography matrix that is highly effective for purifying flavonoids, particularly flavonols and proanthocyanidins.[24][25][26] Elution is typically performed with solvents like methanol or ethanol.[24][25]

-

Macroporous Resins: Resins like AB-8 are used for large-scale preparative purification, offering high recovery yields.[27]

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analytical quantification and preparative isolation.[25][28] Reversed-phase columns (e.g., C18) are most common for separating flavonoids.[29] HPLC coupled with detectors like Photo-Diode Array (PDA), Fluorescence (FLD), or Mass Spectrometry (MS) is powerful for both identification and quantification.[15][28][29][30] Fluorescence detection offers particularly high sensitivity for this compound-3-ols.[29][30]

-

High-Speed Counter-Current Chromatography (HSCCC): This is a preparative liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, which prevents irreversible sample adsorption and allows for high sample loading and recovery.[31][32]

The relationship between the primary plant metabolic pathways and the biosynthesis of different flavonoid classes is illustrated below.

Quantitative Data on Isolation Methods

The efficiency of extraction and purification varies widely based on the source material, solvent, and technique employed. The following table summarizes quantitative data from selected studies.

| Plant Source | Compound Type | Extraction/Purification Method | Key Quantitative Finding | Reference |

| Sophora tonkinensis | Total Flavonoids | Macroporous Resin (AB-8) Column Chromatography | Purity increased 4.76-fold (from 12.14% to 57.82%); Recovery yield of 84.93% | [27] |

| Mitracarpus hirtus | Flavonoid Fraction | Methanol Extraction, Silica Gel Column Chromatography | 17.90% yield of purified flavonoid fraction from the crude methanolic extract | [23] |

| Carica papaya (Leaves) | Flavonoid | Methanol Extraction, Silica Gel Column Chromatography | 0.23% yield of isolated flavonoid from the crude methanolic extract | [33] |

| Black Soybean Seed Coat | Procyanidins | HPLC with Fluorescence Detection | Method was ~1000 times more sensitive than HPLC-UV | [30] |

| Wine By-Products | Enriched Flavonol Fraction | High-Performance Counter-Current Chromatography (HPCCC) | Successfully yielded an enriched fraction of flavonols from a complex extract | [31] |

Experimental Protocols

This section provides a detailed, generalized protocol for the isolation and purification of this compound compounds from a plant source, combining UAE and silica gel column chromatography.

Protocol: Ultrasound-Assisted Extraction (UAE)

Objective: To obtain a crude flavonoid-rich extract from dried plant material.

Materials and Equipment:

-

Dried, powdered plant material

-

80% Ethanol (Solvent)

-

250 mL Beaker or Erlenmeyer flask

-

Ultrasonic bath (e.g., 40 kHz frequency)

-

Whatman No. 1 filter paper or centrifuge

-

Rotary evaporator

-

Lyophilizer (optional)

Procedure:

-

Preparation: Weigh 10 g of the dried, powdered plant material and place it into a 250 mL beaker.[20]

-

Solvent Addition: Add 100 mL of 80% ethanol to the beaker (a 1:10 solid-to-liquid ratio).[20]

-

Sonication: Place the beaker in an ultrasonic bath. Set the sonication frequency to 40 kHz and the temperature to 50°C. Extract for 30 minutes.[20]

-

Separation: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue. Alternatively, centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.[20]

-

Concentration: Concentrate the collected extract (supernatant) under reduced pressure using a rotary evaporator at 50°C to remove the ethanol.[20]

-

Drying: The resulting aqueous crude extract can be lyophilized (freeze-dried) to obtain a dry powder or stored at -20°C for subsequent purification.[20]

Protocol: Purification by Silica Gel Column Chromatography

Objective: To separate and purify this compound compounds from the crude extract.

Materials and Equipment:

-

Crude flavonoid extract

-

Silica gel (e.g., 60-120 mesh)

-

Glass chromatography column

-

Mobile phase solvents: n-hexane, ethyl acetate, methanol (HPLC grade)

-

Collection tubes or fraction collector

-

Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

-

Column Packing: Prepare a slurry of silica gel in 100% n-hexane. Pour the slurry into the chromatography column, allowing the silica to settle into a uniform packed bed without air bubbles. Add a layer of sand on top to protect the silica bed.[20]

-

Sample Loading: Dissolve the dried crude extract in a minimal amount of the initial mobile phase (100% n-hexane). If the extract does not fully dissolve, use a small amount of a slightly more polar solvent and adsorb the mixture onto a small amount of silica gel, dry it, and then load the dry powder onto the top of the column.[20]

-

Elution (Gradient): Begin eluting the column with 100% n-hexane. Gradually increase the polarity of the mobile phase by sequentially adding increasing proportions of ethyl acetate to the n-hexane, followed by increasing proportions of methanol to the ethyl acetate. A typical gradient might be:[20]

-

100% n-hexane

-

90:10 n-hexane:ethyl acetate

-

80:20 n-hexane:ethyl acetate

-

...

-

100% ethyl acetate

-

95:5 ethyl acetate:methanol

-

...

-

100% methanol

-

-

Fraction Collection: Collect the eluate in separate, labeled tubes. The volume of each fraction should be consistent (e.g., 10-15 mL).[20]

-

Monitoring: Monitor the separation process by spotting collected fractions onto a TLC plate. Develop the plate in an appropriate solvent system and visualize the spots under UV light (254 nm and 365 nm). Combine fractions that show similar TLC profiles (i.e., contain the same compound).[20]

-

Final Purification: The combined fractions containing the target compound can be further purified by re-crystallization or by a secondary chromatographic step, such as preparative HPLC, to achieve high purity.

References

- 1. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques [mdpi.com]

- 2. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Flavonoids: biosynthesis, biological functions, and biotechnological applications [frontiersin.org]

- 4. Flavanols from Nature: A Phytochemistry and Biological Activity Review [mdpi.com]

- 5. Flavanols: What they are, health benefits, food sources, and more [medicalnewstoday.com]

- 6. lamclinic.com [lamclinic.com]

- 7. This compound-3-ol - Wikipedia [en.wikipedia.org]

- 8. eatwelltobewellrd.com [eatwelltobewellrd.com]

- 9. Flavonoids: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plant Flavonoids: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ars.usda.gov [ars.usda.gov]

- 12. Everything You Need to Know About Flavonoids [healthline.com]

- 13. 10 Foods High in Flavonoids and Why You Need Them [webmd.com]

- 14. Flavonoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 15. This compound-3-ol (Flavanol) Identification and Quantitation by High Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MSn) | Springer Nature Experiments [experiments.springernature.com]

- 16. mdpi.com [mdpi.com]

- 17. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]

- 18. e3s-conferences.org [e3s-conferences.org]

- 19. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. iosrjournals.org [iosrjournals.org]

- 24. air.unimi.it [air.unimi.it]

- 25. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]

- 26. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. An analysis method for this compound-3-ols using high performance liquid chromatography coupled with a fluorescence detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Preparative Fractionation of Phenolic Compounds and Isolation of an Enriched Flavonol Fraction from Winemaking Industry By-Products by High-Performance Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Purification of Flavonoids from Mulberry Leaves via High-Speed Counter-Current Chromatography | MDPI [mdpi.com]

- 33. ijstr.org [ijstr.org]

The Intricate World of Flavan Derivatives: A Technical Guide to Structural Diversity and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Flavan derivatives, a prominent class of flavonoids, represent a vast and structurally diverse family of plant secondary metabolites. Their core structure, based on the this compound nucleus (2-phenyl-3,4-dihydro-2H-chromene), provides a scaffold for a multitude of substitutions, leading to a wide array of compounds with significant biological activities. This technical guide delves into the structural intricacies of this compound derivatives, outlines key experimental methodologies for their study, and presents quantitative data on their biological potential, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Unveiling the Structural Diversity of this compound Derivatives

The structural diversity of this compound derivatives arises from variations in the hydroxylation pattern, the degree of polymerization, and the nature and position of substituents on the basic this compound skeleton. This diversity gives rise to several major classes, each with unique chemical properties and biological functions.

Major Classes of this compound Derivatives

This compound derivatives are broadly categorized based on the substitution patterns on the C-ring of the this compound nucleus. The primary classes include:

-

This compound-3-ols: Characterized by a hydroxyl group at the C3 position, this is the most abundant and well-studied class of this compound derivatives.[1][2] Monomeric this compound-3-ols, such as (+)-catechin and (-)-epicatechin, are widespread in nature.[2] These monomers can polymerize to form oligomeric and polymeric proanthocyanidins (condensed tannins).[3]

-

This compound-4-ols: These derivatives possess a hydroxyl group at the C4 position.

-

Isothis compound-4-ols: In this class, the B-ring is attached to the C3 position of the C-ring, and a hydroxyl group is present at the C4 position.

-

This compound-3,4-diols: Also known as leucoanthocyanidins, these compounds have hydroxyl groups at both the C3 and C4 positions.[4]

The table below summarizes the key structural features and common natural sources of these major classes.

| Class | Key Structural Feature | Common Natural Sources |

| This compound-3-ols | Hydroxyl group at C3 | Tea (especially green and white tea), cocoa, grapes, berries, apples[3][4] |

| This compound-4-ols | Hydroxyl group at C4 | Sorghum bicolor (sorghum) |

| Isothis compound-4-ols | B-ring at C3, hydroxyl group at C4 | Legumes (e.g., soybeans) |

| This compound-3,4-diols | Hydroxyl groups at C3 and C4 | Grape seeds, pine bark |

Quantitative Insights into Biological Activities

This compound derivatives exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, antiviral, and neuroprotective effects.[4][5][6] The following tables present a compilation of quantitative data (IC50 and EC50 values) for various this compound derivatives, offering a comparative overview of their potency.

Anticancer Activity

| This compound Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Xanthohumol | MCF-7 (Breast) | 12.34 ± 2.11 | [7] |

| Xanthohumol | PC-3 (Prostate) | 16.89 ± 3.27 | [7] |

| Aurone derivative of Xanthohumol | LoVo (Colon) | 11.23 ± 2.54 | [7] |

| N-arylated flavone analog | HEL (Erythroleukemia) | ~7.5 | [8] |

| N-arylated flavone analog | PC3 (Prostate) | ~9.0 | [8] |

Anti-inflammatory Activity

| This compound Derivative | Assay | IC50 Value (µM) | Reference |

| Cajanin (an isoflavonoid) | Nitric Oxide (NO) Production | 19.38 ± 0.05 | [9] |

| Cajanin (an isoflavonoid) | IL-6 Production | 7.78 ± 0.04 | [9] |

| Cajanin (an isoflavonoid) | TNF-α Production | 26.82 ± 0.11 | [9] |

| Isoorientin | NF-κB Inhibition | 8.9 (µg/mL) | [10] |

| Orientin | NF-κB Inhibition | 12 (µg/mL) | [10] |

Antiviral Activity

| This compound-3-ol | Virus/Target | IC50 Value (µM) | Reference |

| (+)-Catechin-3-O-gallate (CAG) | SARS-CoV-2 Mpro | 2.98 ± 0.21 | [11] |

| (-)-Epicatechin-3-O-gallate (ECG) | SARS-CoV-2 Mpro | 5.21 ± 0.5 | [11] |

| (-)-Gallocatechin-3-O-gallate (GCG) | SARS-CoV-2 Mpro | 6.38 ± 0.5 | [11] |

| (-)-Epigallocatechin-3-O-gallate (EGCG) | SARS-CoV-2 Mpro | 7.51 ± 0.21 | [11] |

| Procyanidin B2 (PB2) | SARS-CoV-2 Mpro | 75.3 ± 1.29 | [11] |

Enzyme Inhibitory Activity

| This compound Derivative | Enzyme | IC50 Value (µM) | Reference |

| Luteolin | Pancreatic Lipase | - | [12] |

| Quercetin | Pancreatic Lipase | 70 (µg/mL) | [12] |

| Various Flavonoids | Angiotensin-Converting Enzyme (ACE) | Varies | [13] |

Neuroprotective Effects

| This compound Derivative | Assay | EC50 Value | Reference |

| CholesteroNitrone ChN2 | Oxygen-Radical Treatment | - | [14] |

| QuinolylNitrone QN23 | Oxygen-Radical Treatment | - | [14] |

Key Experimental Protocols

The isolation, purification, and structural elucidation of this compound derivatives are critical steps in their study. This section provides an overview of commonly employed experimental protocols.

Isolation of this compound-3-ols from Tea Leaves

This protocol outlines a general procedure for the extraction and fractionation of this compound-3-ols from tea leaves.

1. Extraction:

- Grind dried tea leaves to a fine powder.

- Extract the powder with an 80% methanol solution at room temperature with constant stirring for 24 hours.

- Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

2. Solvent Partitioning:

- Suspend the crude extract in water and partition it sequentially with n-hexane, chloroform, and ethyl acetate.

- The ethyl acetate fraction is typically enriched with this compound-3-ols.

3. Chromatographic Purification:

- Subject the ethyl acetate fraction to column chromatography on a Sephadex LH-20 column.

- Elute with a gradient of methanol in water to separate different fractions.

- Further purify the this compound-3-ol-rich fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

HPLC Analysis of this compound Derivatives

HPLC is a powerful technique for the separation, identification, and quantification of this compound derivatives.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using a two-solvent system, such as:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile or methanol

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage over 30-60 minutes to elute compounds with increasing hydrophobicity.

-

Detection: A Diode Array Detector (DAD) is used to monitor the elution profile at multiple wavelengths, typically between 280 nm (for this compound-3-ols) and 360 nm (for flavonols and flavones).

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes with those of authentic standards.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel this compound derivatives.

-

Sample Preparation: Dissolve a purified sample (1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4, or Acetone-d6).

-

1D NMR Spectra:

-

¹H NMR: Provides information about the number, chemical environment, and coupling of protons in the molecule. Aromatic protons of the A and B rings typically appear in the range of δ 6.0-8.0 ppm.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

-

-

2D NMR Spectra:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to establish spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different structural fragments.

-

By combining the information from these NMR experiments, the complete chemical structure of a this compound derivative can be determined.

Visualizing Molecular Interactions and Experimental Processes

Signaling Pathway Modulation: The PI3K/Akt/mTOR Pathway

Several this compound derivatives have been shown to exert their anticancer and anti-inflammatory effects by modulating key cellular signaling pathways. The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is often implicated in various diseases.[12][15]

Caption: PI3K/Akt/mTOR pathway and points of inhibition by this compound derivatives.

Experimental Workflow for Bioactivity Screening

The discovery of novel bioactive this compound derivatives often follows a systematic screening process, starting from crude plant extracts and leading to the identification of pure, active compounds.

Caption: A general experimental workflow for the discovery of bioactive this compound derivatives.

Conclusion

The structural diversity of this compound derivatives provides a rich source of bioactive compounds with significant potential for the development of new therapeutic agents. A thorough understanding of their chemistry, coupled with robust experimental methodologies for their isolation, characterization, and biological evaluation, is essential for unlocking their full potential. This technical guide serves as a foundational resource for researchers embarking on the exploration of this fascinating and promising class of natural products.

References

- 1. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-3-ol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound-3-ols consumption and cancer risk: a meta-analysis of epidemiologic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Inflammatory Activity of Cajanin, an Isoflavonoid Derivative Isolated from Canavalia lineata Pods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Docking Characterization and in vitro Inhibitory Activity of this compound-3-ols and Dimeric Proanthocyanidins Against the Main Protease Activity of SARS-Cov-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Architecture of Flavan Biosynthesis in Medicinal Plants: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthesis of flavans, a significant class of secondary metabolites with wide-ranging pharmacological activities, in medicinal plants. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core biosynthetic pathways, regulatory networks, and provides detailed experimental methodologies for their investigation.

Core Biosynthesis Pathway of Flavan-3-ols

This compound-3-ols, the most common flavans in plants, are synthesized via a specific branch of the flavonoid biosynthetic pathway. This pathway originates from the general phenylpropanoid pathway, which produces cinnamic acid from phenylalanine. A series of enzymatic reactions then leads to the formation of (2R,3S)-flavan-3-ols like catechin and gallocatechin, and (2R,3R)-flavan-3-ols such as epicatechin and epigallocatechin.

The biosynthesis initiates with the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone. This is then isomerized by chalcone isomerase (CHI) to produce naringenin, a key intermediate. Subsequently, flavanone 3-hydroxylase (F3H) , flavonoid 3'-hydroxylase (F3'H) , and flavonoid 3',5'-hydroxylase (F3'5'H) modify the B-ring hydroxylation pattern, leading to the formation of dihydroflavonols such as dihydrokaempferol (DHK), dihydroquercetin (DHQ), and dihydromyricetin (DHM)[1].

These dihydroflavonols are then reduced by dihydroflavonol 4-reductase (DFR) to their corresponding leucoanthocyanidins (this compound-3,4-diols)[1]. From this crucial branch point, two key enzymes dictate the final this compound-3-ol stereochemistry:

-

Leucoanthocyanidin Reductase (LAR): This enzyme directly converts leucoanthocyanidins into 2,3-trans-flavan-3-ols, such as (+)-catechin[2][3].

-

Anthocyanidin Synthase (ANS) and Anthocyanidin Reductase (ANR): In a two-step process, ANS (also known as leucoanthocyanidin dioxygenase or LDOX) first converts leucoanthocyanidins to colored anthocyanidins. Subsequently, ANR reduces these anthocyanidins to 2,3-cis-flavan-3-ols, such as (-)-epicatechin[1][2][3].

These this compound-3-ol monomers can then undergo further modifications, such as galloylation, or serve as building blocks for the biosynthesis of proanthocyanidins (condensed tannins).

Transcriptional Regulation of this compound Biosynthesis

The biosynthesis of flavans is tightly regulated at the transcriptional level by a complex interplay of transcription factors (TFs), primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. These TFs often form a ternary complex, known as the MBW complex, which binds to the promoter regions of the structural genes in the pathway, thereby activating or repressing their expression[2][4].

Specific R2R3-MYB transcription factors have been identified as key regulators of the late biosynthetic genes, including LAR and ANR. For instance, in various plant species, specific MYB TFs have been shown to directly bind to the promoters of LAR and ANR, thus controlling the production of catechin and epicatechin. The expression of these regulatory genes is, in turn, influenced by developmental cues and environmental stimuli, such as light, temperature, and hormonal signals (e.g., jasmonates, gibberellins, and abscisic acid).

Quantitative Data on this compound-3-ol Content and Gene Expression

The accumulation of this compound-3-ols varies significantly among different medicinal plants and even between different tissues of the same plant. This variation is often correlated with the expression levels of the key biosynthetic genes, LAR and ANR. The following tables summarize representative quantitative data from various studies.

Table 1: this compound-3-ol Content in Selected Medicinal Plants

| Medicinal Plant | Plant Part | (+)-Catechin (mg/g DW) | (-)-Epicatechin (mg/g DW) | Reference |

| Camellia sinensis (Tea) | Young Leaves | 1.2 - 8.7 | 3.5 - 17.7 | [5][6] |

| Vitis vinifera (Grape) | Seeds | 0.5 - 2.1 | 1.3 - 4.5 | [3] |

| Pentace burmanica | Stem Bark | Trace | 59.74 (µg/mg extract) | [7] |

| Acacia catechu (Black Catechu) | Heartwood Extract | 0 - 236.28 (µg/mg) | 0 - 160.12 (µg/mg) | [8] |

| Uncaria gambir (Pale Catechu) | Leaf and Twig Extract | High concentrations | Very low concentrations | [8] |

Table 2: Relative Expression Levels of LAR and ANR Genes in Different Plant Tissues

| Plant Species | Gene | Tissue with Highest Expression | Relative Expression Level (Fold Change) | Reference |

| Camellia assamica | CaLAR | Roots | 0.6-fold higher than shoot tips | [9] |

| Vitis vinifera | VvLAR1 | Seeds (early development) | High | [3][10] |

| Vitis vinifera | VvANR | Berry Skin and Seeds (early development) | High | [3][10] |

| Malus crabapple | MrLAR1/2 | Leaves and Fruit Peel | Correlated with catechin content | [7] |

| Malus crabapple | MrANR1/2 | Leaves and Fruit Peel | Correlated with epicatechin content | [7] |

Detailed Experimental Protocols

A thorough investigation of this compound biosynthesis requires a combination of analytical chemistry and molecular biology techniques. Below are detailed methodologies for key experiments.

Quantification of this compound-3-ols by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify individual this compound-3-ols (e.g., (+)-catechin, (-)-epicatechin) in plant extracts.

Methodology:

-

Sample Preparation:

-

Freeze-dry plant material and grind to a fine powder.

-

Extract a known weight of the powdered sample (e.g., 100 mg) with a suitable solvent, typically 80% methanol or ethanol, using sonication or overnight maceration at 4°C.

-

Centrifuge the extract at high speed (e.g., 10,000 x g for 15 minutes) to pellet debris.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of two solvents is typically used:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program: A linear gradient from a low to high concentration of Solvent B over a period of 30-60 minutes.

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection: UV detector set at 280 nm.

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of authentic (+)-catechin and (-)-epicatechin of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Quantify the this compound-3-ols in the plant extracts by comparing their peak areas to the calibration curves.

-

Enzyme Assay for Leucoanthocyanidin Reductase (LAR)

Objective: To determine the in vitro activity of the LAR enzyme.

Methodology:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing protease inhibitors and reducing agents like DTT or β-mercaptoethanol).

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g for 20 minutes at 4°C).

-

Use the supernatant (crude enzyme extract) for the assay. Protein concentration should be determined (e.g., by Bradford assay).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1-2 mM NADPH

-

Crude enzyme extract (a specific amount of protein)

-

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the substrate, leucocyanidin (typically synthesized in situ from dihydroquercetin using DFR).

-

Incubate the reaction for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

-

Product Analysis:

-

Vortex the mixture and centrifuge to separate the phases.

-

Collect the upper ethyl acetate phase containing the product, (+)-catechin.

-

Evaporate the ethyl acetate and redissolve the residue in a known volume of methanol.

-

Analyze the product by HPLC as described in section 4.1 to quantify the amount of catechin formed.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the transcript levels of LAR and ANR genes.

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., TRIzol method).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from a known amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Design gene-specific primers for the target genes (LAR and ANR) and a suitable reference gene (e.g., actin, tubulin, or ubiquitin) for normalization.

-

Prepare the qRT-PCR reaction mixture containing:

-

SYBR Green Master Mix

-

Forward and reverse primers

-

Diluted cDNA template

-

-

Perform the reaction in a real-time PCR cycler with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melting curve analysis at the end to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Experimental Workflow for Studying this compound Biosynthesis

A comprehensive study of this compound biosynthesis involves a multi-step workflow that integrates phytochemical analysis, enzymatic assays, and gene expression studies.

This comprehensive workflow allows for the correlation of gene expression with enzyme activity and, ultimately, with the accumulation of specific this compound-3-ols. This integrated approach is crucial for a complete understanding of the biosynthesis and regulation of these important medicinal compounds and for developing strategies for their enhanced production through metabolic engineering.

References

- 1. researchgate.net [researchgate.net]

- 2. Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proanthocyanidin Synthesis and Expression of Genes Encoding Leucoanthocyanidin Reductase and Anthocyanidin Reductase in Developing Grape Berries and Grapevine Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of catechins in green tea leaves by HPLC compared to spectrophotometry | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. researchgate.net [researchgate.net]

- 7. Identification of leucoanthocyanidin reductase and anthocyanidin reductase genes involved in proanthocyanidin biosynthesis in Malus crabapple plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GraphViz Examples and Tutorial [graphs.grevian.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Spectroscopic Properties of the Flavan Nucleus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The flavan nucleus, a C6-C3-C6 skeleton, is the foundational structure for a vast and diverse group of natural products known as flavonoids.[1] These compounds are of significant interest in pharmaceutical and nutraceutical research due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. A thorough understanding of the spectroscopic characteristics of the this compound nucleus is paramount for the identification, structural elucidation, and quantitative analysis of flavonoids. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties of the this compound core, complete with data tables and experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of flavonoids, providing detailed information about the carbon and proton framework.[2] Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) techniques are routinely employed.[2][3]

¹H NMR Spectroscopy

The proton NMR spectrum of a this compound derivative reveals key information about the substitution patterns on the aromatic rings (A and B) and the stereochemistry of the heterocyclic C-ring.

Table 1: Typical ¹H NMR Chemical Shifts (δ in ppm) for the this compound Nucleus in CDCl₃

| Proton | Flavanone | Flavone | This compound-3-ol |

| H-2 | 5.2-5.5 (dd) | - | ~4.6-5.0 (m) |

| H-3 | 2.8-3.1 (m) | 6.3-6.8 (s) | ~3.9-4.2 (m) |

| H-5 | 7.8-8.2 (d) | 7.8-8.2 (d) | 5.8-6.0 (d) |

| H-6 | 6.8-7.1 (m) | 7.3-7.6 (m) | 5.8-6.0 (d) |

| H-7 | 6.8-7.1 (m) | 7.3-7.6 (m) | Aromatic H |

| H-8 | 6.8-7.1 (m) | 7.3-7.6 (m) | Aromatic H |

| H-2' | 7.2-7.6 (m) | 7.8-8.1 (m) | 6.7-7.2 (m) |

| H-3' | 7.2-7.6 (m) | 7.4-7.6 (m) | 6.7-7.2 (m) |

| H-4' | 7.2-7.6 (m) | 7.4-7.6 (m) | 6.7-7.2 (m) |

| H-5' | 7.2-7.6 (m) | 7.4-7.6 (m) | 6.7-7.2 (m) |

| H-6' | 7.2-7.6 (m) | 7.8-8.1 (m) | 6.7-7.2 (m) |

Note: Chemical shifts can vary depending on the solvent and the presence of substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the this compound nucleus. The chemical shifts of the carbons in the C-ring are particularly diagnostic of the flavonoid class.

Table 2: Typical ¹³C NMR Chemical Shifts (δ in ppm) for the this compound Nucleus in CDCl₃

| Carbon | Flavanone | Flavone | This compound-3-ol |

| C-2 | ~79 | ~163 | ~78-83 |

| C-3 | ~43 | ~105 | ~66-68 |

| C-4 | ~196 | ~176 | ~28-31 |

| C-4a | ~102 | ~105 | ~98-100 |

| C-5 | ~164 | ~124 | ~155-157 |

| C-6 | ~96 | ~125 | ~95-96 |

| C-7 | ~167 | ~134 | ~156-158 |

| C-8 | ~95 | ~118 | ~94-95 |

| C-8a | ~162 | ~157 | ~150-152 |

| C-1' | ~130 | ~131 | ~130-132 |

| C-2' | ~128 | ~126 | ~114-116 |

| C-3' | ~128 | ~129 | ~145-146 |

| C-4' | ~138 | ~132 | ~115-116 |

| C-5' | ~128 | ~129 | ~118-120 |

| C-6' | ~128 | ~126 | ~114-116 |

Note: Chemical shifts can vary depending on the solvent and the presence of substituents.[4]

Experimental Protocol for NMR Analysis

A typical protocol for the NMR analysis of a flavonoid sample is as follows:

-

Sample Preparation : Dissolve 5-10 mg of the purified flavonoid in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in an NMR tube.[5]

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300-600 MHz).[5][6] Standard pulse programs are typically used.

-

2D NMR : If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations for unambiguous resonance assignments.[2]

-

Data Processing : Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis : Analyze the chemical shifts, coupling constants, and integration values to elucidate the structure of the flavonoid.

Caption: Workflow for NMR-based structural elucidation of flavonoids.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[7] For the this compound nucleus, IR spectroscopy is particularly useful for identifying the hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic features of many flavonoids.

Table 3: Characteristic IR Absorption Bands for the this compound Nucleus

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch (phenolic) | 3200-3600 | Broad band, indicates hydroxyl groups |

| C-H stretch (aromatic) | 3000-3100 | Sharp bands |

| C-H stretch (aliphatic) | 2850-3000 | Sharp bands |

| C=O stretch (ketone) | 1650-1690 | Strong, sharp band in flavanones and flavones[8] |

| C=C stretch (aromatic) | 1500-1600 | Multiple sharp bands |

| C-O stretch (ether) | 1000-1300 | Strong bands |

The position of the C=O stretching vibration can provide clues about the flavonoid subclass. For instance, the C=O band in flavones is typically at a lower wavenumber compared to flavanones due to conjugation with the C2-C3 double bond.

Experimental Protocol for IR Analysis

A common method for obtaining the IR spectrum of a solid flavonoid sample is using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation : Place a small amount of the powdered flavonoid sample directly onto the ATR crystal.

-

Background Spectrum : Record a background spectrum of the empty ATR crystal.

-

Sample Spectrum : Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

-

Data Acquisition : The spectrum is typically recorded in the mid-IR region (4000-650 cm⁻¹).

-

Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Caption: Experimental workflow for FTIR-ATR analysis of flavonoids.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the flavonoid molecule and is particularly useful for distinguishing between different flavonoid classes.[9] Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum.[10]

-

Band I : This band appears in the range of 300-400 nm and is associated with the cinnamoyl system (B-ring and the C-ring).[9]

-

Band II : This band appears in the range of 240-280 nm and is associated with the benzoyl system (A-ring).[9]

The position and relative intensity of these bands are highly dependent on the flavonoid's structure, particularly the oxygenation pattern and the degree of unsaturation in the C-ring.

Table 4: Typical UV-Vis Absorption Maxima (λmax in nm) for Different Flavonoid Classes in Methanol

| Flavonoid Class | Band I (nm) | Band II (nm) |

| Flavones | 310-350 | 240-280 |

| Flavonols | 350-385 | 240-280 |

| Flavanones | ~320 (weak or shoulder) | 270-295 |

| Isoflavones | 310-330 | 245-270 |

The use of shift reagents, such as aluminum chloride (AlCl₃), sodium acetate (NaOAc), and sodium methoxide (NaOMe), can provide valuable information about the position of free hydroxyl groups on the this compound nucleus by inducing bathochromic (red) or hypsochromic (blue) shifts in the absorption bands.[11]

Experimental Protocol for UV-Vis Analysis

-

Sample Preparation : Prepare a dilute solution of the flavonoid in a suitable solvent, typically methanol.

-

Spectrum Acquisition : Record the UV-Vis spectrum of the solution using a spectrophotometer over a range of 200-500 nm.

-

Use of Shift Reagents (Optional) : To gain further structural information, sequentially add shift reagents to the cuvette and record the spectrum after each addition.

-

NaOMe : For detecting acidic hydroxyl groups.

-

AlCl₃ : For detecting hydroxyl groups at C-5 and ortho-dihydroxyl groups.

-

AlCl₃/HCl : To distinguish between C-5 hydroxyl and ortho-dihydroxyl groups.

-

NaOAc : For detecting a free 7-hydroxyl group.

-

NaOAc/H₃BO₃ : For detecting ortho-dihydroxyl groups.

-

-

Data Analysis : Analyze the λmax values and the shifts observed upon the addition of reagents to deduce the substitution pattern of the flavonoid.

Caption: Logical relationship between UV-Vis shift reagents and deduced structural features.

Conclusion

The spectroscopic techniques of NMR, IR, and UV-Vis provide a powerful and complementary suite of tools for the analysis of the this compound nucleus. A comprehensive understanding and application of these methods are essential for researchers in natural product chemistry, medicinal chemistry, and drug development for the accurate identification, structural elucidation, and characterization of flavonoids. The data and protocols presented in this guide serve as a valuable resource for professionals working with this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. ukm.my [ukm.my]

- 3. Solid-state NMR studies and DFT calculations of flavonoids: baicalein, baicalin and wogonoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.com [thieme-connect.com]

- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 7. Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ptfarm.pl [ptfarm.pl]

- 9. medwinpublishers.com [medwinpublishers.com]

- 10. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nepjol.info [nepjol.info]

Physicochemical Properties and Aqueous Solubility of Flavan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of flavan, with a particular focus on its aqueous solubility. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction to this compound

This compound is a heterocyclic aromatic compound that forms the core structure of a broad class of polyphenolic compounds known as flavonoids.[1] Its chemical structure consists of a 2-phenyl-3,4-dihydro-2H-1-benzopyran skeleton.[1] While this compound itself is the simplest member of this class, its derivatives, which include this compound-3-ols, this compound-4-ols, and this compound-3,4-diols, are widely found in plants and are of significant interest due to their diverse biological activities.[1][2] Understanding the fundamental physicochemical properties of the this compound backbone is crucial for the development and formulation of flavonoid-based therapeutics.

Physicochemical Properties of this compound

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME). This section summarizes the key physicochemical parameters of this compound. Due to the limited availability of experimental data for this compound itself, properties of the closely related compounds, flavanone and flavone, are also provided for comparative purposes.

Table 1: Summary of Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Flavanone | Flavone |

| Molecular Formula | C₁₅H₁₄O[1] | C₁₅H₁₂O₂[3] | C₁₅H₁₀O₂[4] |

| Molecular Weight ( g/mol ) | 210.27[1] | 224.25[3] | 222.24[4] |

| Appearance | Powder | White Powder[5] | White Crystalline Solid[6] |

| Melting Point (°C) | Not available | 74.0 - 80.0[5] | 94 - 97[4] |

| Boiling Point (°C) | Not available | Not available | 185 °C / 1 mmHg[4] |

| Aqueous Solubility | Very low (predicted) | Practically insoluble in water[7] | Insoluble in water[4] |

| logP (XLogP3) | 3.8 | 3.2[3] | 3.6 |

| pKa | Non-ionizable | Not applicable | Not applicable |

| Hydrogen Bond Donors | 0 | 0[3] | 0 |

| Hydrogen Bond Acceptors | 1 | 2[3] | 2 |

Aqueous Solubility of this compound

The aqueous solubility of a compound is a critical factor influencing its bioavailability.[7] Flavonoids, in general, are known for their low solubility in water, which can present challenges for their therapeutic application.[7][8]

Experimental Protocols

This section provides detailed methodologies for the experimental determination of aqueous solubility and for the analytical quantification of this compound.

Determination of Aqueous Solubility: Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[9][10]

Objective: To determine the equilibrium solubility of this compound in an aqueous medium.

Materials:

-

This compound (solid powder)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glass flasks or vials with stoppers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid this compound to a glass flask. The excess solid is crucial to ensure that equilibrium is reached with undissolved solute present.[11]

-

Add a known volume of PBS (pH 7.4) to the flask.

-

Securely stopper the flask and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-300 rpm).[9][11]

-

Equilibrate the mixture for a sufficient period to reach equilibrium, typically 24 to 72 hours.[11] The time to reach equilibrium can be determined by taking samples at different time points until the concentration of this compound in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant.

-

Separate the dissolved this compound from the undissolved solid by either centrifugation or filtration through a 0.22 µm syringe filter. This step is critical to prevent undissolved particles from artificially inflating the measured concentration.[11]

-

Immediately dilute the filtrate with a suitable solvent (e.g., acetonitrile or methanol) to prevent precipitation.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method (see section 4.2) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of this compound in the aqueous buffer based on the concentration determined from the HPLC analysis and the dilution factor.

-

Quantification of this compound: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard analytical technique for the separation, identification, and quantification of flavonoids.[12][13]

Objective: To develop a method for the quantitative analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or fluorescence detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid analysis.[13]

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[14]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 25 °C.

-

Detection:

-

Injection Volume: Typically 10-20 µL.

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Perform serial dilutions to create a series of standard solutions of known concentrations.

-

-

Sample Preparation:

-

Dissolve the sample containing this compound in the mobile phase or a compatible solvent.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared samples.

-

Identify the this compound peak in the chromatogram based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

-

Biological Activity and Signaling Pathways

Flavonoids, as a class, are known to exhibit a wide range of biological activities, including antioxidant and anti-inflammatory effects.[16] These effects are often attributed to their ability to modulate various cellular signaling pathways.

Antioxidant Mechanism

The antioxidant activity of flavonoids is a key area of research. While this compound itself lacks the hydroxyl groups that are typically associated with potent radical scavenging activity in other flavonoids, its core structure can still play a role in mitigating oxidative stress.[8] The general antioxidant mechanisms of flavonoids include:

-

Direct Radical Scavenging: Donating a hydrogen atom or an electron to stabilize free radicals.

-

Metal Chelation: Binding to transition metal ions like iron and copper, which can catalyze the formation of reactive oxygen species (ROS).

-

Enzyme Inhibition: Modulating the activity of enzymes involved in ROS production, such as xanthine oxidase.[2]

Anti-inflammatory Mechanism and the NF-κB Pathway

Chronic inflammation is implicated in a variety of diseases. Many flavonoids have demonstrated anti-inflammatory properties by interfering with key inflammatory signaling pathways.[17] One of the most important of these is the Nuclear Factor-kappa B (NF-κB) pathway.[16]

NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α) or lipopolysaccharide (LPS), can activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Flavonoids have been shown to inhibit the NF-κB pathway at multiple points.[18] For example, they can inhibit the activity of the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This keeps NF-κB in its inactive state in the cytoplasm, preventing the transcription of pro-inflammatory genes.

Below is a diagram illustrating the general mechanism of NF-κB activation and the inhibitory role of flavonoids.

Caption: General mechanism of NF-κB pathway inhibition by flavonoids.

Conclusion

This compound serves as the fundamental structural unit for a vast array of biologically active flavonoid compounds. While specific experimental data for this compound's physicochemical properties, particularly its aqueous solubility, are limited, its chemical structure suggests a highly lipophilic and poorly soluble nature. This technical guide has provided an overview of the known properties of this compound, along with detailed experimental protocols for the determination of aqueous solubility and for analytical quantification. Furthermore, the general mechanisms of flavonoid bioactivity, focusing on the antioxidant and anti-inflammatory pathways, have been discussed. A deeper understanding of these fundamental characteristics is essential for advancing the research and development of flavonoid-based compounds for therapeutic applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Flavanols from Nature: A Phytochemistry and Biological Activity Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavanone | C15H12O2 | CID 10251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 525-82-6 CAS MSDS (FLAVONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Flavanone, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]

- 8. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. who.int [who.int]

- 10. bioassaysys.com [bioassaysys.com]

- 11. quora.com [quora.com]

- 12. An analysis method for this compound-3-ols using high performance liquid chromatography coupled with a fluorescence detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. diposit.ub.edu [diposit.ub.edu]

- 15. DSpace [diposit.ub.edu]

- 16. Therapeutic Potential of Flavonoids in Pain and Inflammation: Mechanisms of Action, Pre-Clinical and Clinical Data, and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

In Silico Prediction and Modeling of Flavan Bioactivity: A Technical Guide

Introduction

Flavanoids, a diverse group of polyphenolic compounds found abundantly in plants, have long been recognized for their wide array of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][2] The exploration of these natural compounds for drug discovery and development has been significantly accelerated by the advent of in silico methodologies.[3] Computational approaches, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, provide a rapid and cost-effective means to screen large libraries of flavans, predict their bioactivities, and elucidate their mechanisms of action at a molecular level.[3][4] This technical guide provides an in-depth overview of the core in silico techniques employed in the study of flavan bioactivity, supplemented with detailed experimental protocols for validation and quantitative data summaries.

The In Silico Workflow for this compound Bioactivity Prediction

The computational prediction of this compound bioactivity typically follows a structured workflow that integrates various in silico tools to move from a large pool of candidate molecules to a few promising leads with desirable biological activities and pharmacokinetic profiles. This workflow generally involves initial screening through molecular docking or pharmacophore modeling, followed by the development of predictive QSAR models and an assessment of the compound's drug-likeness using ADMET prediction.

Core In Silico Methodologies

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of this compound research, it is used to predict the binding mode and affinity of a this compound derivative to the active site of a target protein.[6][7]

Quantitative Data from Molecular Docking Studies

| This compound Compound | Target Protein | Binding Energy (kcal/mol) | Reference |

| Quercetin | DPP-IV | -9.3 | [6][7] |

| Kaempferol | DPP-IV | -9.2 | [6][7] |

| Epicatechin gallate | Acetylcholinesterase (AChE) | -10.42 | [5] |

| Sterubin | Acetylcholinesterase (AChE) | -10.16 | [5] |

| Fisetin | Acetylcholinesterase (AChE) | -10.11 | [5] |

| Biochanin-A | BACE-1 | -9.81 | [5] |

| D-(+)-Catechin | α-Glucosidase | -5.94 | [8][9] |

Experimental Protocol: Molecular Docking

-

Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogen atoms are added, and Kollman charges are computed.[5]

-

Ligand Preparation: The 2D structures of this compound compounds are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed using a suitable force field.[6][7]

-

Grid Generation: A grid box is defined around the active site of the target protein to encompass the binding pocket. The grid dimensions are typically set to 60 Å x 60 Å x 60 Å with a spacing of 0.375 Å.[5]

-

Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore the conformational space of the ligand within the grid box.[5] Multiple docking runs are performed to ensure the reliability of the results.

-

Analysis of Results: The docked conformations are clustered, and the one with the lowest binding energy and the largest cluster size is selected as the most probable binding mode.[5] The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are visualized and analyzed.[8]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[10] These models are used to predict the activity of novel compounds and to understand the structural features that are important for bioactivity.[11]

Quantitative Data from QSAR Studies

| QSAR Model | Bioactivity | R² | Q² | Reference |

| 2D-MLR-QSAR | α-Glucosidase Inhibition | 0.9273 | 0.8861 | [12] |

| 3D-MLR-QSAR | α-Glucosidase Inhibition | 0.9336 | 0.8991 | [12] |

| CoMSIA | Antioxidant Activity | 0.950 | 0.512 |

Experimental Protocol: 2D-QSAR Model Development

-

Data Set Preparation: A dataset of flavanoids with experimentally determined biological activities (e.g., IC50 values) is compiled. The IC50 values are typically converted to pIC50 (-log IC50) to be used as the dependent variable.[12]

-

Descriptor Calculation: A large number of 2D molecular descriptors, which encode various aspects of the molecular structure, are calculated for each compound in the dataset using software like PaDEL-Descriptor.[11][12]

-

Data Splitting: The dataset is divided into a training set (typically 70-80%) and a test set (20-30%) to build and validate the QSAR model, respectively.[11][12]

-

Model Building: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a linear relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable) for the training set.[11][12] Genetic algorithms can be used for feature selection to identify the most relevant descriptors.[11]

-

Model Validation: The predictive power of the QSAR model is evaluated using the test set. The squared correlation coefficient (R²) and the leave-one-out cross-validated correlation coefficient (Q²) are common statistical parameters used for model validation.[11][12]

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target.[13] Pharmacophore models can be used to screen virtual libraries for novel compounds with the potential to bind to the target of interest.[14]

Experimental Protocol: Ligand-Based Pharmacophore Modeling

-

Training Set Selection: A set of active flavanoid compounds with known inhibitory activity against a specific target is selected.[13]

-

Conformational Analysis: For each molecule in the training set, a range of low-energy conformations is generated to account for molecular flexibility.[14]

-

Feature Identification: Common chemical features, such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, hydrophobic groups, and ionizable groups, are identified across the training set molecules.[13]

-

Pharmacophore Hypothesis Generation: A pharmacophore hypothesis is generated by aligning the training set molecules and identifying a spatial arrangement of pharmacophoric features that is common to all active compounds.[15]

-

Model Validation: The generated pharmacophore model is validated by its ability to distinguish active from inactive compounds in a database. A good model should retrieve a high percentage of active compounds.[14]

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound.[4] This is a crucial step in early-stage drug discovery to filter out compounds with poor drug-like properties.[8]

Commonly Predicted ADMET Parameters

| Parameter | Description | Acceptable Range (Typical) | Reference |

| Absorption | |||

| Caco-2 Permeability | Predicts intestinal absorption. | > 0.90 | [4] |

| Human Intestinal Absorption (HIA) | Percentage of drug absorbed through the human intestine. | > 30% | [4] |

| Distribution | |||

| Blood-Brain Barrier (BBB) Permeability | Ability to cross the blood-brain barrier. | LogBB > 0.3 | [4] |

| Plasma Protein Binding (PPB) | The extent to which a drug binds to plasma proteins. | < 90% | [4] |

| Metabolism | |||

| CYP450 Inhibition | Inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Non-inhibitor | [4] |

| Excretion | |||

| Total Clearance | The rate at which a drug is removed from the body. | Varies | [4] |

| Toxicity | |||

| hERG Inhibition | Potential for cardiotoxicity. | Non-inhibitor | [4] |

| Hepatotoxicity | Potential for liver damage. | Non-toxic | [4] |

| AMES Mutagenicity | Potential to cause DNA mutations. | Non-mutagenic | [4] |

| LD50 (rat) | The lethal dose for 50% of the test population. | Higher value is safer | [4] |

Experimental Protocol: In Silico ADMET Prediction

-

Software Selection: Several online tools and software packages are available for ADMET prediction, such as SwissADME, pkCSM, and QikProp.[4][6][8]

-

Input Preparation: The chemical structure of the this compound compound is provided as input, typically in SMILES format.[8]

-

Parameter Calculation: The software calculates a wide range of physicochemical and pharmacokinetic properties based on the input structure.[4]

-

Analysis and Interpretation: The predicted ADMET properties are compared against established ranges for drug-like molecules to assess the compound's potential for further development.[4]

Modulation of Signaling Pathways by Flavans

In silico studies, complemented by experimental validation, have revealed that flavans can exert their biological effects by modulating key cellular signaling pathways.[1][16]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation.[16] Several flavanoids have been shown to modulate this pathway.[1][16]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis.[16][17] Flavonoids can influence this pathway at various points.[16]

Experimental Validation of In Silico Predictions

While in silico methods are powerful predictive tools, experimental validation is essential to confirm the computational findings.[18]

Experimental Protocol: Western Blot for STAT3 Signaling

This protocol is used to determine if a this compound compound modulates a specific signaling pathway, such as the STAT3 pathway, which is involved in inflammation.[18]

-

Cell Culture and Treatment: Microglial cells are cultured and stimulated with an inflammatory agent (e.g., 500 nM β-amyloid for 4 hours) to activate the target pathway. The cells are then treated with the this compound compound (e.g., 1 µM agathisflavone) for a specified duration (e.g., 24 hours).[18]

-

Protein Extraction: The cells are lysed to extract total protein. The protein concentration is determined using a suitable assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-